molecular formula C4H5NO5 B131530 N-Oxalylglycine CAS No. 148349-03-5

N-Oxalylglycine

Cat. No. B131530
M. Wt: 147.09 g/mol
InChI Key: BIMZLRFONYSTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Oxalylglycine (NOG) is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase enzymes, which play a crucial role in the regulation of cellular responses to hypoxia.

Scientific Research Applications

Inhibition of Histone Lysine Demethylases

N-Oxalylglycine (NOG) and its derivatives have been synthesized and evaluated for their inhibitory effect on histone lysine demethylases. These compounds, including NOG, have shown significant inhibition of enzymes like JMJD2A, 2C, and 2D in various enzyme assays. This suggests a potential application of NOG in epigenetic regulation and chromatin modification research (Hamada et al., 2009).

Role in Hypoxic Signaling and Epigenetic Regulation

NOG is identified as a broad-spectrum 2-oxoglutarate oxygenase inhibitor, extensively used in studies on the hypoxic response and chromatin modifications in animals. It is naturally present in plants like rhubarb and spinach. This discovery opens avenues for exploring NOG's natural role in regulating gene expression by inhibiting 2-oxoglutarate dependent oxygenases, a concept of interest in cancer research (Al-Qahtani et al., 2015).

Inhibition of Prolyl 4-Hydroxylase

Studies have shown that oxalyl amino acid derivatives, particularly oxalylglycine, are potent inhibitors of prolyl 4-hydroxylase. This enzyme plays a significant role in the hydroxylation of proline residues in collagen and other proteins. The inhibition of this enzyme by oxalylglycine offers potential applications in the study of collagen synthesis and related disorders (Baader et al., 1994).

Substrate Analogue for Enzyme Inhibition Studies

N-Oxaloglycine, a structural analogue of alpha-ketoglutarate, is used as a competitive inhibitor in enzyme studies. This application is particularly relevant for investigating enzymes like prolyl 4-hydroxylase, where NOG's structural analogues have been used to understand enzyme binding and inhibition mechanisms (Cunliffe et al., 1992).

properties

IUPAC Name

2-(carboxymethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMZLRFONYSTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200601
Record name Oxalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Oxalylglycine

CAS RN

5262-39-5
Record name N-Oxalylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5262-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-OXALYLGLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(CARBOXYCARBONYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Oxalylglycine
Reactant of Route 2
Reactant of Route 2
N-Oxalylglycine
Reactant of Route 3
Reactant of Route 3
N-Oxalylglycine
Reactant of Route 4
Reactant of Route 4
N-Oxalylglycine
Reactant of Route 5
N-Oxalylglycine
Reactant of Route 6
Reactant of Route 6
N-Oxalylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.